

# PHPS1 Sodium: A Technical Guide to a Selective SHP2 Inhibitor

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Compound Name:	PHPS1 Sodium	
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This technical guide provides an in-depth overview of **PHPS1 sodium**, a potent and cell-permeable inhibitor of the protein tyrosine phosphatase Shp2. This document details its chemical properties, mechanism of action, and experimental applications, with a focus on its role in modulating the Ras/MAPK signaling pathway.

## **Core Concepts: Chemical Structure and Properties**

**PHPS1 sodium**, systematically named 4-[2-[1,5-dihydro-3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-ylidene]hydrazinyl]-benzenesulfonic acid sodium salt hydrate, is a key tool compound for studying Shp2-mediated signaling.[1][2] Its chemical and physical properties are summarized below.



Property	Value
Synonym	Phenylhydrazonopyrazolone sulfonate 1
CAS Number	314291-83-3[1]
Empirical Formula	C21H15N5O6S · xNa+ · yH2O[1]
Molecular Weight	465.44 g/mol (anhydrous free acid basis)[1][2][3]
Appearance	Red to reddish-brown solid[4]
Solubility	DMSO: 10 mg/mL (warmed)[1][2]
Storage	2-8°C, desiccated[1][2]
SMILES String	O=C1/C(C(C2=CC=C(INVALID-LINK =O)C=C2)=NN1C3=CC=CC=C3)=N/NC4=CC= C(S(=O)([O-])=O)C=C4.[Na+].O[1][2]
InChI Key	KLXUVMQUEDKCKG-JBKNFAMTSA-M[1][2]

## Mechanism of Action: Selective Inhibition of Shp2

PHPS1 is a potent and selective inhibitor of the Src homology-2 (SH2) domain-containing phosphatase Shp2 (PTPN11), a non-receptor protein tyrosine phosphatase that is a key regulator of growth factor signaling.[1] Shp2 is a proto-oncogene that, when activated, positively modulates the Ras/MAPK (Erk1/2) pathway, promoting cell proliferation and survival. [5][6]

PHPS1 exerts its inhibitory effect by targeting the catalytic site of Shp2.[7] This leads to the blockage of Shp2-dependent downstream signaling events, most notably the sustained phosphorylation and activation of Erk1/2.[7][8] Importantly, PHPS1 demonstrates selectivity for Shp2 over other closely related phosphatases.[7]

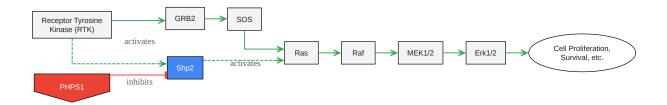
## **Quantitative Inhibition Data**



Target	Inhibition Constant (Ki) / IC50
Shp2	Ki: 0.73 μM[8][9]
Shp1	Ki: 10.7 μM[5][10]
PTP1B	Ki: 5.8 μM[5][10]

## **Signaling Pathway Modulation**

PHPS1's primary mechanism of action is the disruption of the Shp2-mediated Ras/Erk signaling cascade. The following diagram illustrates this inhibitory interaction.



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PHPS1 inhibits Shp2, blocking Ras/Erk signaling.

Studies have shown that while PHPS1 effectively inhibits the phosphorylation of Erk1/2, it does not affect HGF/SF-induced activation of PI3K/Akt or Stat3, further highlighting its specificity for the Shp2-Ras/MAPK axis.[5][7]

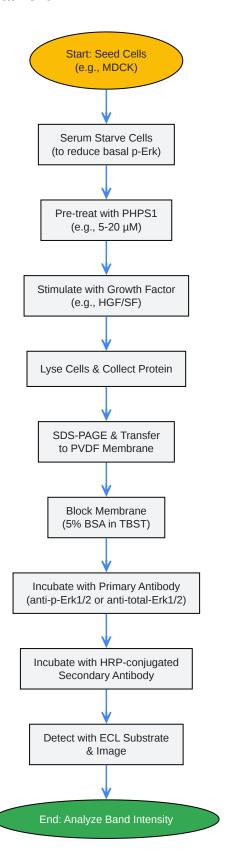
## **Experimental Protocols**

**PHPS1 sodium** is a valuable tool for a variety of cell-based assays to investigate Shp2-dependent processes. Below are detailed methodologies for key experiments.

## Western Blot Analysis of Phospho-Erk1/2 Inhibition



This protocol details the detection of changes in Erk1/2 phosphorylation in response to growth factor stimulation and PHPS1 treatment.





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Workflow for analyzing p-Erk1/2 levels by Western blot.

#### Methodology:

- Cell Culture and Treatment:
  - Plate cells (e.g., MDCK) and grow to desired confluency.
  - Serum-starve the cells overnight to reduce basal levels of phosphorylated Erk1/2.
  - Pre-treat cells with desired concentrations of PHPS1 sodium (e.g., 5, 10, 20 μM) for a specified time.[4]
  - Stimulate the cells with a growth factor known to activate the Shp2-Erk pathway (e.g., 1 unit/mL HGF/SF) for various time points (e.g., 15 min to 6 hours).[4][7]
- Protein Extraction:
  - Wash cells with ice-cold PBS.
  - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Centrifuge lysates to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA assay.
- Western Blotting:
  - Separate 10-20 μg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[11]
  - Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA)
    in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[2][11]
  - Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Erk1/2 (Thr202/Tyr204), diluted in 5% BSA/TBST.[11][12]
  - Wash the membrane three times with TBST.



- Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
  [11]
- Wash the membrane again three times with TBST.
- Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
- To control for protein loading, the membrane can be stripped and re-probed with an antibody for total Erk1/2.[11]

### **HGF-Induced Cell Scattering Assay**

This assay measures the ability of PHPS1 to inhibit the HGF/SF-induced scattering of epithelial cells, a process dependent on Shp2 activity.[7]

#### Methodology:

- Cell Seeding:
  - Seed MDCK epithelial cells at a density that allows for the formation of distinct colonies.
  - Grow cells until they form tight, cobblestone-like colonies.
- Treatment:
  - $\circ$  Treat the cells with **PHPS1 sodium** (e.g., 5  $\mu$ M) in the presence of a scattering agent, such as HGF/SF (1 unit/mL).[13]
  - Include control wells with no treatment, HGF/SF alone, and PHPS1 alone.
- Incubation and Imaging:
  - Incubate the cells for 20-24 hours to allow for scattering to occur.[13]
  - Acquire images of the cell colonies using a phase-contrast microscope.
- Analysis:



 Quantify cell scattering by observing the loss of cell-cell contacts and the transition from compact colonies to a fibroblast-like, scattered morphology.[13] Effective inhibition by PHPS1 will result in the maintenance of compact epithelial colonies even in the presence of HGF/SF.

#### **Anchorage-Independent Growth (Soft Agar) Assay**

This assay assesses the effect of PHPS1 on the tumorigenic potential of cancer cells by measuring their ability to grow in an anchorage-independent manner.

#### Methodology:

- Prepare Agar Layers:
  - Coat the bottom of 6-well plates with a layer of 0.6% agar in a complete growth medium.
  - Prepare a cell suspension in a 0.3% agar solution containing the desired concentration of PHPS1 or vehicle control.
  - Plate this cell/agar mixture on top of the base agar layer.
- Incubation:
  - Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, or until colonies are visible.
  - Add fresh medium (with or without PHPS1) to the top of the agar every few days to prevent drying.
- Colony Staining and Counting:
  - Stain the colonies with a solution such as crystal violet.
  - Count the number and measure the size of the colonies in each well. A dose-dependent inhibition of colony formation is expected with PHPS1 treatment.[7]

#### **Summary**



**PHPS1 sodium** is a well-characterized, selective inhibitor of Shp2 phosphatase. Its ability to permeate cells and specifically block the Shp2-dependent Ras/Erk signaling pathway makes it an invaluable chemical probe for cancer biology, developmental biology, and signal transduction research. The experimental protocols provided herein offer a framework for utilizing PHPS1 to investigate its effects on cellular signaling and phenotypes.

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